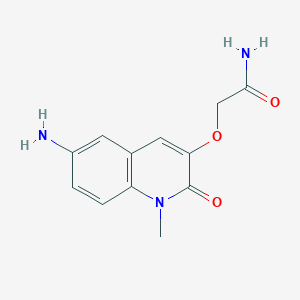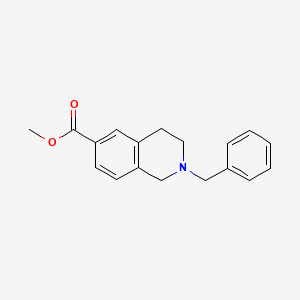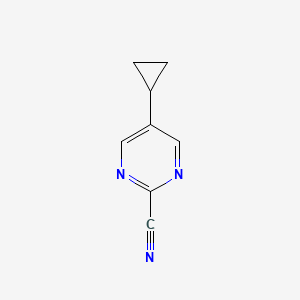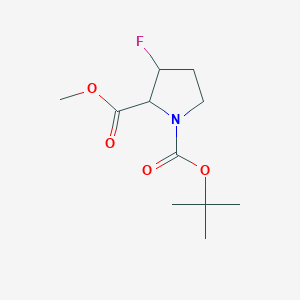
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is a synthetic organic compound with the molecular formula C13H15N3O3 It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of Functional Groups: The amino and oxo groups are introduced through nitration and subsequent reduction reactions.
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
2-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group.
4-Hydroxyquinoline: Another hydroxylated derivative with different substitution patterns.
Uniqueness
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxyacetamide |
InChI |
InChI=1S/C12H13N3O3/c1-15-9-3-2-8(13)4-7(9)5-10(12(15)17)18-6-11(14)16/h2-5H,6,13H2,1H3,(H2,14,16) |
InChI Key |
OOXWMWSMLJWSEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)




![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)


![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)

